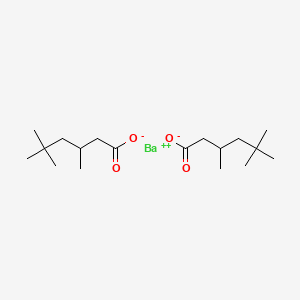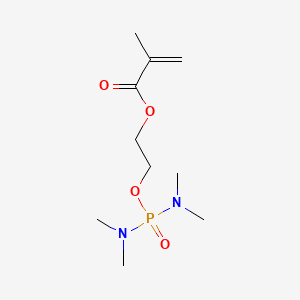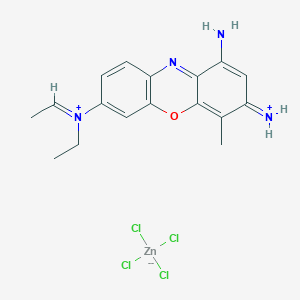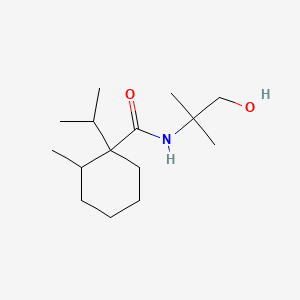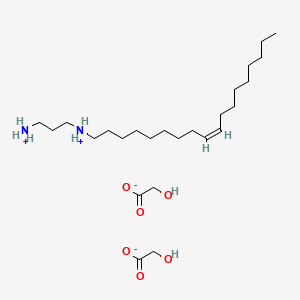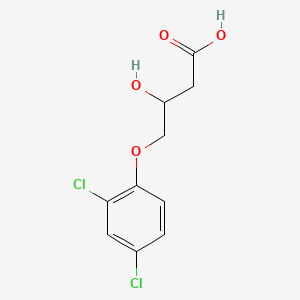
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a hydroxybutyric acid moiety. This compound is known for its applications in agriculture as a selective herbicide, particularly effective against broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then subjected to further reactions to introduce the hydroxybutyric acid moiety. The process involves:
Phenol and Chloroacetic Acid Reaction: Phenol reacts with chloroacetic acid in the presence of a base to form phenoxyacetic acid.
Chlorination: The phenoxyacetic acid is then chlorinated to introduce the dichloro groups.
Hydroxybutyric Acid Formation: The chlorinated product undergoes further reactions to introduce the hydroxybutyric acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dichloro groups can be reduced to form the corresponding phenol.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed.
Major Products:
Oxidation: Formation of 4-(2,4-Dichlorophenoxy)-3-oxobutyric acid.
Reduction: Formation of 4-(2-chlorophenoxy)-3-hydroxybutyric acid.
Substitution: Formation of various substituted phenoxybutyric acids
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and plant growth regulators .
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound targets specific receptors in the plant cells, disrupting normal cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the hydroxybutyric acid moiety.
2,4-Dichlorophenoxybutyric acid (2,4-DB): Another herbicide with a butyric acid moiety but without the hydroxy group
Uniqueness: 4-(2,4-Dichlorophenoxy)-3-hydroxybutyric acid is unique due to the presence of both the dichlorophenoxy and hydroxybutyric acid groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
7407-74-1 |
|---|---|
Fórmula molecular |
C10H10Cl2O4 |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c11-6-1-2-9(8(12)3-6)16-5-7(13)4-10(14)15/h1-3,7,13H,4-5H2,(H,14,15) |
Clave InChI |
DPVPFZPDEHLQLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




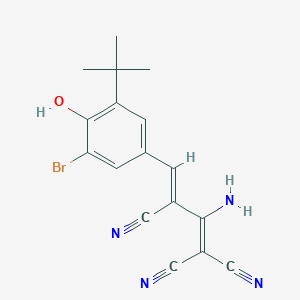

![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

